Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide is a synthetic compound notable for its unique structure, which incorporates a 7-amido-4-methylcoumarin moiety. Its chemical formula is , and it has a molecular weight of approximately 410.26 g/mol. This compound is primarily employed as a fluorogenic substrate in biochemical assays, particularly for the detection and measurement of specific enzymes such as dipeptidyl peptidase IV and prolyl endopeptidase, which are significant in metabolic processes related to diabetes and obesity.
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide is classified as an enzyme substrate and is widely utilized in scientific research, particularly in enzymology and biochemistry. It serves as a substrate for dipeptidyl peptidase IV assays, crucial for studying enzyme kinetics and screening inhibitors. The compound is commercially available from various suppliers, reflecting its importance in research settings.
The synthesis of Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide typically involves the coupling of Glycyl-L-proline with 7-amido-4-methylcoumarin. This reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The synthesis is usually conducted in an organic solvent like dimethylformamide under controlled temperature conditions to optimize yield and purity .
The reaction mechanism involves the formation of an amide bond between the carboxylic acid group of Glycyl-L-proline and the amine group of 7-amido-4-methylcoumarin. The use of coupling agents enhances the efficiency of this process by activating the carboxylic acid for nucleophilic attack by the amine.
The molecular structure of Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide can be represented as follows:
The structural integrity and properties are confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide insights into the compound's purity and structural characteristics.
The primary chemical reaction involving Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide occurs when it is cleaved by enzymes such as dipeptidyl peptidase IV. This cleavage releases a fluorescent product (7-amino-4-methylcoumarin), allowing for quantitative measurement of enzyme activity in various biological samples.
Upon enzymatic action, the compound transitions from a non-fluorescent state to a fluorescent one, which can be monitored using fluorescence spectroscopy. This property makes it particularly valuable in biochemical assays where enzyme activity needs to be assessed quantitatively.
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide primarily targets dipeptidyl peptidase IV and prolyl endopeptidase. The compound acts as a fluorogenic substrate that undergoes cleavage by these enzymes.
The cleavage results in the production of a blue fluorescent solution, which can be quantitatively measured to assess enzyme activity. This process is crucial for understanding enzyme kinetics and potential therapeutic applications related to metabolic diseases.
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide has several significant applications in scientific research:
This compound's unique fluorogenic properties make it indispensable for researchers investigating enzyme activity and regulation within biological systems.
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide (Gly-Pro-AMC) is a specialized fluorogenic peptide derivative extensively utilized for probing the activity and specificity of proteolytic enzymes. Its design leverages the quenching properties of the intact molecule, which, upon enzymatic cleavage, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. This allows real-time quantification of enzyme kinetics with high sensitivity.
Dipeptidyl aminopeptidase IV (DPPIV, CD26) is an exopeptidase that selectively cleaves Xaa-Pro dipeptides from the N-termini of polypeptides. Gly-Pro-AMC serves as a highly specific synthetic substrate for DPPIV due to its Gly-Pro N-terminal sequence, which mirrors DPPIV’s natural cleavage recognition motif. Upon hydrolysis between the proline and AMC groups, the liberated AMC fluoresces at 460 nm (excitation 380 nm), enabling continuous kinetic monitoring of DPPIV activity [1] [2] [6].
This specificity has been validated in biochemical assays, such as those characterizing DPPIV in plant extracts (e.g., Allophylus cominia Sw.), where Gly-Pro-AMC hydrolysis provided a reliable measure of enzyme activity and inhibition kinetics [2] [9]. The substrate’s solubility in water (50 mg/mL) facilitates its use across diverse assay conditions [2] [10].
Table 1: Key Features of Gly-Pro-AMC as a DPPIV Substrate
Property | Specification | Application Significance |
---|---|---|
Cleavage Site | Between Pro and 7-amido-4-methylcoumarin | Liberates fluorescent AMC for detection |
Fluorescence Emission | 460 nm (blue) | Enables real-time, sensitive kinetic assays |
Specificity | Recognized exclusively by DPPIV and related enzymes | Minimizes interference in complex biological samples |
Beyond DPPIV, Gly-Pro-AMC acts as a substrate for prolyl endopeptidase (PEP), an endoprotease that cleaves peptide bonds at the C-terminal side of internal proline residues. Unlike DPPIV’s exopeptidase activity, PEP hydrolyzes Gly-Pro-AMC internally at the Gly-Pro bond, releasing Pro-AMC. Subsequent cleavage by proline-specific exopeptidases or spontaneous hydrolysis ultimately liberates AMC, generating the characteristic blue fluorescence [1] [3] [8].
The kinetics of PEP hydrolysis follow Michaelis-Menten behavior, with activity assays typically conducted under acidic to neutral pH conditions. The fluorescence increase correlates directly with enzyme concentration and reaction time, allowing Vmax and Km determination. This dual-substrate capability makes Gly-Pro-AMC a versatile tool for studying both exo- and endopeptidase mechanisms within proline-specific proteolytic pathways [6].
Table 2: Comparative Enzymatic Cleavage Mechanisms
Enzyme | Cleavage Site in Gly-Pro-AMC | Activity Type | Primary Product Initial | Fluorophore Release Pathway |
---|---|---|---|---|
Dipeptidyl Peptidase IV (DPPIV) | C-terminal of Proline | Exopeptidase | Gly-Pro + AMC | Direct release |
Prolyl Endopeptidase (PEP) | Between Glycine and Proline | Endopeptidase | Gly + Pro-AMC | Requires secondary cleavage/ hydrolysis |
The specificity of Gly-Pro-AMC for DPPIV and PEP arises from molecular recognition features inherent to proline’s unique cyclic structure. DPPIV’s S1 and S2 subsites accommodate the proline ring’s rigidity and the preceding glycine’s small side chain, respectively. The carbonyl group of the Pro-AMC bond coordinates with the DPPIV catalytic serine residue, facilitating nucleophilic attack [2] [4].
For PEP, the substrate’s Gly-Pro sequence fits into a deep hydrophobic pocket adjacent to the catalytic triad (Ser, His, Asp). The cis-proline conformation stabilizes the substrate-enzyme complex via hydrogen bonding with conserved residues. The AMC moiety’s exit is accommodated by PEP’s solvent-exposed active site, whereas its fluorescence remains quenched within the intact substrate due to intramolecular energy transfer [1] [8].
These interactions explain why Gly-Pro-AMC is not hydrolyzed by most serine or metalloproteases lacking proline-specific binding domains. This selectivity is critical for its use in complex biological matrices where multiple proteases coexist.
Table 3: Structural Determinants of Enzyme-Substrate Recognition
Structural Element | Role in DPPIV Binding | Role in PEP Binding | Consequence for Specificity |
---|---|---|---|
Proline Ring | Fits into hydrophobic S1 pocket | Stabilizes cis-peptide bond conformation | Prevents cleavage by non-proline-specific enzymes |
Glycine Residue | Minimal steric hindrance at S2 | Allows deep access to catalytic site | Enables rapid hydrolysis |
AMC Moiety | Positioned in solvent-accessible region | Quenched until cleavage | Provides low-background fluorescence signal |
HBr Counterion | Enhances aqueous solubility | No direct catalytic role | Facilitates assay design in buffers |
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